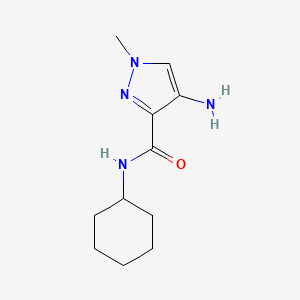![molecular formula C13H19NO2 B11733075 4-{[Methyl(2-methylpropyl)amino]methyl}benzoic acid](/img/structure/B11733075.png)
4-{[Methyl(2-methylpropyl)amino]methyl}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 4-{[Metil(2-metilpropil)amino]metil}benzoico es un compuesto orgánico que pertenece a la clase de los ácidos benzoicos. Se caracteriza por la presencia de un grupo ácido benzoico sustituido con un grupo metil(2-metilpropil)amino.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 4-{[Metil(2-metilpropil)amino]metil}benzoico se puede lograr a través de un proceso de varios pasos. Un método común implica los siguientes pasos:
Acilación de Friedel-Crafts:
Reducción: El grupo acilo se reduce luego a un grupo alquilo utilizando un agente reductor como el hidruro de aluminio y litio.
Aminación: El grupo alquilo se amina luego utilizando metilamina y 2-metilpropilamina en condiciones apropiadas para formar la amina deseada.
Métodos de producción industrial
En un entorno industrial, la producción de ácido 4-{[Metil(2-metilpropil)amino]metil}benzoico puede implicar condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto incluye el uso de reactores de flujo continuo, control preciso de la temperatura y el uso de reactivos de alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 4-{[Metil(2-metilpropil)amino]metil}benzoico experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus formas reducidas correspondientes.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, donde el grupo amino se puede reemplazar por otros nucleófilos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio se utilizan comúnmente.
Sustitución: Los nucleófilos como los haluros, los hidróxidos y las aminas se pueden utilizar en condiciones apropiadas.
Productos principales
Oxidación: Formación de derivados del ácido benzoico.
Reducción: Formación de alquilbencenos.
Sustitución: Formación de ácidos benzoicos sustituidos.
Aplicaciones Científicas De Investigación
El ácido 4-{[Metil(2-metilpropil)amino]metil}benzoico tiene varias aplicaciones de investigación científica:
Química: Se utiliza como intermedio en la síntesis de varios compuestos orgánicos.
Biología: Se estudia por su potencial actividad biológica e interacciones con biomoléculas.
Medicina: Se investiga por sus posibles propiedades terapéuticas y como precursor para el desarrollo de fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del ácido 4-{[Metil(2-metilpropil)amino]metil}benzoico implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad y conduciendo a varios efectos biológicos. Las vías y objetivos exactos dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
Ácido 4-(aminometil)benzoico: Estructura similar pero carece del grupo metil(2-metilpropil)amino.
Ácido benzoico, 4-metil-, éster 2-metilpropílico: Derivado de éster similar con diferentes grupos funcionales.
Singularidad
El ácido 4-{[Metil(2-metilpropil)amino]metil}benzoico es único debido a su patrón de sustitución específico, que confiere propiedades químicas y biológicas distintas. Esta singularidad lo hace valioso para aplicaciones específicas donde otros compuestos similares pueden no ser tan efectivos.
Propiedades
Fórmula molecular |
C13H19NO2 |
|---|---|
Peso molecular |
221.29 g/mol |
Nombre IUPAC |
4-[[methyl(2-methylpropyl)amino]methyl]benzoic acid |
InChI |
InChI=1S/C13H19NO2/c1-10(2)8-14(3)9-11-4-6-12(7-5-11)13(15)16/h4-7,10H,8-9H2,1-3H3,(H,15,16) |
Clave InChI |
CGVJHLNFCASELU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN(C)CC1=CC=C(C=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-ethyl-1H-pyrazol-4-amine](/img/structure/B11732996.png)
![1,1,1-Trifluoro-4-[(2-phenylethyl)amino]but-3-en-2-one](/img/structure/B11733001.png)
![[3-(dimethylamino)propyl][(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11733004.png)
![N-[(furan-2-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11733011.png)
![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11733020.png)

![3-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11733030.png)

![O-[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine](/img/structure/B11733039.png)
![tert-butyl (1S,4S)-2-(aminomethyl)-3-methylidene-7-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride](/img/structure/B11733047.png)
![4-[(4-Ethylbenzyl)amino]-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B11733063.png)

![2-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}methyl)phenol](/img/structure/B11733071.png)
